2-(Trifluoromethoxy)anisole

Description

BenchChem offers high-quality 2-(Trifluoromethoxy)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethoxy)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

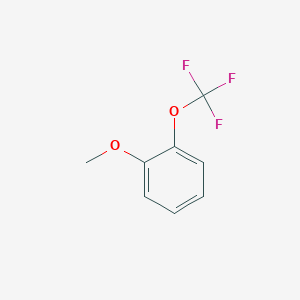

1-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXDRFWDZPJPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380406 | |

| Record name | 2-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-22-1 | |

| Record name | 1-Methoxy-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-(Trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole, systematically known as 1-methoxy-2-(trifluoromethoxy)benzene, is an aromatic organic compound with significant potential in the fields of pharmaceutical and agrochemical research. Its structure, featuring both a methoxy and a trifluoromethoxy group on a benzene ring, imparts unique electronic and lipophilic properties that are highly valued in the design of novel bioactive molecules. The trifluoromethoxy group, in particular, is recognized for its ability to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-methoxy-2-(trifluoromethoxy)benzene is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 261952-22-1 | [2][3][4] |

| Molecular Formula | C8H7F3O2 | [3][4] |

| Molecular Weight | 192.14 g/mol | [2] |

| Boiling Point | 145 °C | [1][5] |

| Density | 1.249 g/cm³ | [1] |

| Flash Point | 47 °C | [5] |

| Purity | Typically ≥98.0% | [1][2] |

| Appearance | Colorless transparent liquid | |

| MDL Number | MFCD01631503 | [2] |

Synthesis and Reactivity

A general synthetic pathway is illustrated in the diagram below.

Caption: Generalized synthesis pathway for trifluoromethoxy-substituted anisoles.

The reactivity of 1-methoxy-2-(trifluoromethoxy)benzene is influenced by the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methoxy group. This substitution pattern can direct further electrophilic aromatic substitution reactions. The compound serves as a valuable building block in organic synthesis, allowing for the introduction of the trifluoromethoxy-methoxyphenyl moiety into more complex molecules.[1]

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a key pharmacophore in modern drug design due to its ability to enhance several critical properties of a drug candidate.[1]

Key Advantages of the Trifluoromethoxy Group:

-

Enhanced Lipophilicity: The OCF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]

-

Metabolic Stability: This group is generally resistant to metabolic degradation, leading to a longer half-life of the drug in the body.[1]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups and affect the binding affinity of the molecule to its biological target.

Due to these favorable properties, 1-methoxy-2-(trifluoromethoxy)benzene is a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1] The logical workflow for utilizing such an intermediate in a drug discovery program is outlined below.

Caption: A logical workflow for the use of 1-methoxy-2-(trifluoromethoxy)benzene in a drug discovery program.

Currently, there is no publicly available information linking 1-methoxy-2-(trifluoromethoxy)benzene to specific biological signaling pathways. Its role is primarily as a structural component in the synthesis of larger, biologically active molecules.

Safety and Handling

1-methoxy-2-(trifluoromethoxy)benzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified with a UN number of 1993, indicating a flammable liquid.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

1-methoxy-2-(trifluoromethoxy)benzene is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a methoxy and a trifluoromethoxy group provides a scaffold with desirable properties for enhancing the metabolic stability and bioavailability of target molecules. While detailed experimental protocols and specific biological activity data for this particular isomer are limited in the public domain, the general principles of its synthesis and its utility in medicinal chemistry are well-established. Further research into the specific applications of this compound is warranted and is likely to yield novel and effective bioactive compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 4. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

A Technical Guide to 2-(Trifluoromethoxy)anisole for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)anisole, a fluorinated aromatic ether of increasing interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis methodologies, and potential applications in drug discovery, supported by experimental protocols and workflow visualizations.

Core Chemical Data

2-(Trifluoromethoxy)anisole, also known by its IUPAC name 1-Methoxy-2-(trifluoromethoxy)benzene, is a substituted anisole derivative. The incorporation of the trifluoromethoxy group (-OCF3) at the ortho position significantly influences the molecule's electronic and conformational properties.

| Identifier | Value |

| CAS Number | 261952-22-1 |

| IUPAC Name | 1-Methoxy-2-(trifluoromethoxy)benzene |

| Molecular Formula | C₈H₇F₃O₂ |

| Molecular Weight | 192.14 g/mol |

| Purity | Typically ≥98% |

Physicochemical Properties

The trifluoromethoxy group imparts unique properties to the parent anisole molecule, making it a valuable building block in the design of novel compounds.

| Property | Value | Reference |

| Density | 1.249 g/cm³ | [1] |

| Boiling Point | 145°C | [1] |

| InChI Key | TUXDRFWDZPJPPD-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD01631503 | [2] |

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a molecule's ability to cross cellular membranes.[3] This increased lipophilicity, combined with the electronic-withdrawing nature of the group, can lead to improved metabolic stability and bioavailability of drug candidates.[4]

Synthesis and Experimental Protocols

The synthesis of ortho-trifluoromethoxylated aromatic compounds can be challenging.[5][6] However, modern synthetic methods have provided viable routes. A common strategy involves the use of electrophilic trifluoromethylating reagents, such as Togni reagents, on activated substrates.[5][6]

General Experimental Protocol for ortho-Trifluoromethoxylation

Step 1: O-Trifluoromethylation of a Precursor

-

To a solution of a suitable precursor, such as an N-aryl-N-hydroxylamine derivative, in an anhydrous solvent (e.g., chloroform), add a catalytic amount of a base (e.g., cesium carbonate).

-

To this mixture, add an electrophilic trifluoromethylating reagent (e.g., Togni reagent II) portion-wise at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure.

-

The crude product can be purified by column chromatography.

Step 2: Intramolecular OCF₃ Migration

-

The purified intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., nitromethane).

-

The solution is heated to a high temperature (e.g., 120 °C) to induce the intramolecular migration of the trifluoromethoxy group to the ortho position of the aromatic ring.[5][6]

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The final product is purified by flash column chromatography to yield the desired ortho-trifluoromethoxylated compound.

Applications in Drug Development

The introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a widely used strategy in modern drug design to enhance the pharmacological profiles of lead compounds.[8][9] These groups can improve key ADME (absorption, distribution, metabolism, and excretion) properties.

The trifluoromethoxy group, in particular, can significantly increase a molecule's lipophilicity, which can lead to better membrane permeability and oral bioavailability.[8] Furthermore, the strong carbon-fluorine bonds in the -OCF3 group often result in increased metabolic stability by blocking potential sites of metabolism.[8]

While specific signaling pathways involving 2-(Trifluoromethoxy)anisole are not documented in the provided search results, its utility lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of novel antihistamines, antipsychotics, herbicides, fungicides, and insecticides.[10]

Conclusion

2-(Trifluoromethoxy)anisole is a valuable chemical entity for researchers and professionals in drug development and materials science. Its unique combination of a methoxy and a trifluoromethoxy group on an aromatic ring provides a scaffold with desirable physicochemical properties for the synthesis of novel, high-performance molecules. The synthetic methodologies, while requiring specialized reagents, are becoming more accessible, paving the way for broader applications of this and similar fluorinated compounds in advanced scientific research.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Methoxy-2-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methoxy-3-(trifluoromethoxy)benzene [myskinrecipes.com]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. nbinno.com [nbinno.com]

2-(Trifluoromethoxy)anisole molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole, systematically named 1-Methoxy-2-(trifluoromethoxy)benzene, is an aromatic organic compound of interest in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the benzene ring imparts unique physicochemical properties to the molecule. The trifluoromethoxy group, in particular, is a key structural motif in modern drug discovery. It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] This guide provides a summary of the known properties of 2-(Trifluoromethoxy)anisole, discusses general synthetic approaches, and contextualizes its potential applications in research and development.

Molecular Structure and Properties

The molecular structure of 2-(Trifluoromethoxy)anisole consists of a benzene ring substituted with a methoxy group and a trifluoromethoxy group at adjacent positions (ortho substitution).

Chemical Structure:

A summary of the key quantitative data for 2-(Trifluoromethoxy)anisole is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-Methoxy-2-(trifluoromethoxy)benzene | [5] |

| Synonyms | 2-(Trifluoromethoxy)anisole | |

| CAS Number | 261952-22-1 | [5] |

| Molecular Formula | C₈H₇F₃O₂ | |

| Molecular Weight | 192.14 g/mol | [5] |

| Density | 1.249 g/cm³ | [6] |

| Boiling Point | 145 °C | [6] |

| Purity | ≥98.0% (typical commercial grade) | [6] |

Experimental Protocols

General Synthesis Workflow for Aryl Trifluoromethyl Ethers

Caption: A generalized workflow for the synthesis of 2-(Trifluoromethoxy)anisole from guaiacol.

Role in Drug Development and Medicinal Chemistry

The trifluoromethoxy group is a privileged substituent in medicinal chemistry due to its unique combination of properties.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can prolong the half-life of a drug.[2]

-

Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the trifluoromethoxy substituent can significantly alter the pKa of nearby functional groups, influencing a drug's solubility and binding interactions with its target.[1][2]

While no specific signaling pathways involving 2-(Trifluoromethoxy)anisole have been reported, its role as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with a variety of biological targets. The general impact of the trifluoromethoxy group on a drug candidate's properties can be visualized as a logical relationship.

Caption: Logical relationship illustrating the influence of the trifluoromethoxy group on drug properties.

Conclusion

2-(Trifluoromethoxy)anisole is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[6] Its molecular structure, characterized by the ortho-disposed methoxy and trifluoromethoxy groups, provides a unique platform for further chemical modifications. While detailed experimental protocols for its synthesis and specific biological activities are not widely documented, the known properties of the trifluoromethoxy group underscore the potential of 2-(Trifluoromethoxy)anisole as a key intermediate in the development of novel chemical entities with enhanced properties. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. 1-Methoxy-2-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-(Trifluoromethoxy)anisole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Trifluoromethoxy)anisole, a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals engaged in drug development and other research applications requiring detailed structural and analytical information on this compound.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-(Trifluoromethoxy)anisole, also known as 1-methoxy-2-(trifluoromethyl)benzene. This information is critical for the accurate identification and characterization of this molecule in various experimental settings.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 2-(Trifluoromethoxy)anisole

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.42-7.35 | m | Aromatic CH | |

| 7.10-7.03 | m | Aromatic CH | ||

| 3.89 | s | -OCH₃ | ||

| ¹³C NMR | 156.0 | q | J(C,F) = 1.8 Hz | C-O |

| 147.9 | q | J(C,F) = 1.8 Hz | C-OCF₃ | |

| 127.8 | s | Aromatic CH | ||

| 122.9 | s | Aromatic CH | ||

| 121.1 | q | J(C,F) = 258.9 Hz | -CF₃ | |

| 120.8 | s | Aromatic CH | ||

| 112.5 | s | Aromatic CH | ||

| 56.1 | s | -OCH₃ | ||

| ¹⁹F NMR | -58.2 | s | -OCF₃ |

Note: NMR data was obtained in CDCl₃. Chemical shifts for ¹H and ¹³C are referenced to TMS. ¹⁹F chemical shift is referenced to CFCl₃.

Table 2: Mass Spectrometry (MS) Data for 2-(Trifluoromethoxy)anisole

| Technique | m/z | Interpretation |

| GC-MS (EI) | 192.0 | [M]⁺ (Molecular Ion) |

| 177.0 | [M-CH₃]⁺ | |

| 123.0 | [M-CF₃]⁺ | |

| 95.0 | [C₆H₅O]⁺ | |

| 69.0 | [CF₃]⁺ |

Note: The mass spectrometry data corresponds to the molecular weight of 2-(Trifluoromethoxy)anisole (C₈H₇F₃O₂), which is 192.14 g/mol .

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (methyl): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O-C stretching (asymmetric): ~1250-1200 cm⁻¹

-

C-O-C stretching (symmetric): ~1050-1000 cm⁻¹

-

C-F stretching: ~1300-1100 cm⁻¹ (strong and broad)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile, liquid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

2-(Trifluoromethoxy)anisole sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-(Trifluoromethoxy)anisole for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Gently vortex the mixture to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The spectra were acquired on a 400 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹³C and ¹⁹F NMR, broadband proton decoupling is employed.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.

-

¹⁹F NMR: Acquire the spectrum with parameters appropriate for the wide chemical shift range of fluorine. A typical spectral width would be around 200 ppm.

-

Infrared (IR) Spectroscopy (General Procedure)

Objective: To identify the functional groups present in the molecule.

Materials:

-

2-(Trifluoromethoxy)anisole sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with isopropanol or acetone, followed by a dry Kimwipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid 2-(Trifluoromethoxy)anisole sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal with a solvent-moistened Kimwipe, followed by a dry one.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

2-(Trifluoromethoxy)anisole sample

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 2-(Trifluoromethoxy)anisole in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The GC oven temperature program is set to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

The MS is operated in electron ionization (EI) mode at 70 eV.

-

The mass range is set to scan from m/z 40 to 400.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.

-

The mass spectrum corresponding to the chromatographic peak of 2-(Trifluoromethoxy)anisole is recorded.

-

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-(Trifluoromethoxy)anisole.

This guide provides foundational spectroscopic information for 2-(Trifluoromethoxy)anisole. Researchers are encouraged to consult the primary literature for more specialized applications and advanced analytical techniques.

A Technical Guide to the Physical Characteristics of 2-(Trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physical characteristics of 2-(Trifluoromethoxy)anisole, also known by its IUPAC name, 1-Methoxy-2-(trifluoromethoxy)benzene. Due to the limited availability of experimentally determined data for this specific isomer, this document also includes data for the related 4-isomer and the parent compound, anisole, to provide valuable context for researchers. Furthermore, this guide outlines the standard experimental protocols for determining key physical properties, offering a methodological framework for the empirical characterization of this and similar compounds.

Physical and Chemical Properties

2-(Trifluoromethoxy)anisole is an aromatic organic compound. The presence of the trifluoromethoxy group (-OCF₃) and a methoxy group (-OCH₃) on the benzene ring is expected to significantly influence its physical properties, including polarity, boiling point, and density, compared to simpler anisoles.

Data Summary

The available quantitative data for 2-(Trifluoromethoxy)anisole and related compounds are summarized below. It is important to note that specific experimental values for the melting point and refractive index of the 2-isomer are not widely reported in publicly available literature.

| Property | 2-(Trifluoromethoxy)anisole | 4-(Trifluoromethoxy)anisole | Anisole (Parent Compound) |

| CAS Number | 261952-22-1[1] | 710-18-9[2] | 100-66-3[3] |

| Molecular Formula | C₈H₇F₃O₂ | C₈H₇F₃O₂ | C₇H₈O |

| Molecular Weight | 192.14 g/mol [1] | 192.14 g/mol [4] | 108.14 g/mol [3] |

| Appearance | Data not available | Colorless to light yellow clear liquid[4] | Liquid[3] |

| Boiling Point | 145 °C[5] | 164 °C (lit.)[2][4] | 154 °C (lit.)[3] |

| Melting Point | Data not available | Data not available | -37 °C (lit.)[3] |

| Density | 1.249 g/cm³[5] | 1.266 g/mL at 25 °C (lit.)[2] | 0.995 g/mL at 25 °C (lit.)[3] |

| Refractive Index | Data not available | n20/D 1.432 (lit.)[2] | n20/D 1.516 (lit.)[3] |

| Solubility | Expected to have solubility in various organic solvents.[4] | Soluble in various organic solvents.[4] | Data not available |

Experimental Protocols for Physical Characterization

The following sections detail standard laboratory methodologies for determining the primary physical properties of a liquid organic compound such as 2-(Trifluoromethoxy)anisole.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and efficient method for small samples is the capillary method using a Thiele tube or a melting point apparatus with a boiling point accessory.

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

High-boiling point liquid (e.g., mineral oil, silicone oil)

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of the liquid sample into the fusion tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the setup in the oil bath of a Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Heating: Gently heat the side arm of the Thiele tube. This creates a convection current, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.

-

Measurement: Note the temperature when this rapid stream of bubbles is observed. This is the boiling point of the liquid. For accuracy, the determination should be repeated, allowing the apparatus to cool slightly until the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.

Apparatus:

-

Digital balance (accurate to at least 0.001 g)

-

Graduated cylinder or a pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.

-

Volume of Liquid: Add a known volume of the liquid sample to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it completely to its calibrated volume.

-

Mass of Filled Container: Weigh the container with the liquid and record the total mass.

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is also used to assess the purity of a sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the refractometer prisms are at a constant, specified temperature (commonly 20°C) by circulating water from the water bath.

-

Sample Application: Place a few drops of the liquid sample onto the surface of the lower prism using a clean dropper.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and soft lens paper after the measurement.

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a molecule.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H₂SO₄)

Procedure:

-

Sample and Solvent: In a small test tube, add approximately 25 mg (if solid) or 0.05 mL (if liquid) of the compound.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in small portions.

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.

-

Observation: Observe whether the compound dissolves completely. A compound is generally considered "soluble" if it dissolves completely at this concentration.

-

Systematic Testing: Perform the test systematically. Typically, solubility is first checked in water. If insoluble, tests are then conducted in other solvents like 5% NaOH, 5% HCl, and concentrated sulfuric acid to gather information about acidic, basic, or neutral functional groups.

Visualized Workflow

For novel compounds or those with limited published data, a systematic approach to physical characterization is essential. The following diagram illustrates a logical workflow for these experimental determinations.

Caption: Logical workflow for the experimental determination of physical properties.

References

Physicochemical Properties of Trifluoromethoxy-Substituted Anisoles: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the boiling and melting points of 2-(Trifluoromethoxy)anisole. Despite a comprehensive search of available chemical databases and scientific literature, specific experimental data for the boiling and melting points of 2-(Trifluoromethoxy)anisole could not be located. This suggests that these physical properties may not have been experimentally determined or publicly reported.

To provide a valuable resource for researchers in the field, this document instead presents the available data for structurally related isomers of trifluoromethoxy- and trifluoromethyl-substituted anisoles. Understanding the properties of these analogous compounds can offer insights into the expected physicochemical behavior of 2-(Trifluoromethoxy)anisole. Furthermore, this guide details the standardized experimental protocols for determining boiling and melting points, equipping researchers with the methodologies to ascertain these values for novel compounds.

Comparative Physicochemical Data of Related Anisole Derivatives

The following table summarizes the reported boiling and melting points for several isomers and analogues of the target compound. These data are crucial for understanding the influence of substituent placement on the physical properties of the anisole core structure.

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| 2-Fluoro-5-(trifluoromethyl)anisole | 261951-78-4 | C₈H₆F₄O | 164.8 at 760 mmHg[1] | Not available |

| 4-(Trifluoromethoxy)anisole | 710-18-9 | C₈H₇F₃O₂ | 164 | Not available |

| 2-(Trifluoromethoxy)aniline | 1535-75-7 | C₇H₆F₃NO | 61-63 at 15 mmHg[2] | Not available |

| 3,5-bis(Trifluoromethyl)anisole | 349-60-0 | C₉H₆F₆O | 158 at 760 mmHg[3] | Not available |

| 2-(Trifluoromethyl)anisole | 16222-42-7 | C₈H₇F₃O | Not available | Not available |

Experimental Protocols for Boiling and Melting Point Determination

The determination of boiling and melting points are fundamental experimental procedures in chemical synthesis and analysis for the characterization and purity assessment of compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a common and straightforward technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the solid compound, finely powdered and dry

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following micro-reflux method is suitable for small sample volumes.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Stirrer

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in the small test tube.

-

Capillary Inversion: A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

Heating: The test tube is immersed in a heating bath and heated gently. A stirrer should be used to ensure even heat distribution.

-

Observation of Bubbles: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion and expulsion of the air trapped inside. As the temperature approaches the boiling point, the bubbling will become more rapid and continuous as the vapor of the liquid displaces the remaining air.

-

Cooling and Boiling Point Reading: Once a steady stream of bubbles is observed, the heating is stopped. As the apparatus cools, the bubbling will slow down and eventually stop. The liquid will then be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. At this point, the vapor pressure of the substance is equal to the external pressure.

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a newly synthesized chemical compound.

Caption: Workflow for the determination of physicochemical properties.

References

An In-depth Technical Guide to the Solubility and Reactivity of 2-(Trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole is an aromatic organic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of the methoxy and trifluoromethoxy groups at the ortho position on the benzene ring imparts unique electronic and steric properties, influencing its solubility, reactivity, and potential applications in the design of novel pharmaceuticals and functional materials. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but with significantly different electronic properties, offering a tool for modulating molecular characteristics such as lipophilicity and metabolic stability.

This technical guide provides a comprehensive overview of the available data on the solubility and reactivity of 2-(Trifluoromethoxy)anisole. Due to the limited specific experimental data for the 2-isomer, this guide also draws upon data from its isomers, 3- and 4-(Trifluoromethoxy)anisole, and related compounds to provide a predictive assessment of its chemical behavior.

Physicochemical Properties

Quantitative data on the physicochemical properties of 2-(Trifluoromethoxy)anisole are scarce. The following table summarizes the available information, supplemented with data from its isomers for comparative purposes.

| Property | 2-(Trifluoromethoxy)anisole | 4-(Trifluoromethoxy)anisole | Notes |

| Molecular Formula | C₈H₇F₃O₂ | C₈H₇F₃O₂ | Identical for all isomers. |

| Molecular Weight | 192.14 g/mol | 192.14 g/mol [1] | Identical for all isomers. |

| Appearance | Not specified | Colorless to light yellow clear liquid[1] | Likely a colorless liquid at room temperature. |

| Boiling Point | Not specified | 164 °C[1] | The boiling point is expected to be in a similar range. |

| Density | Not specified | 1.266 g/mL at 25 °C | The density is expected to be similar. |

| Refractive Index | Not specified | n20/D 1.432 | The refractive index is expected to be similar. |

| Predicted XlogP | 2.8 | Not specified | Indicates moderate lipophilicity. |

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low to negligible | The hydrophobic benzene ring and the trifluoromethoxy group are expected to dominate over the weakly polar ether linkages, leading to poor aqueous solubility. A safety data sheet for the related compound 2-Fluoro-5-(trifluoromethyl)anisole states it is not miscible in water. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are capable of solvating both the polar and nonpolar regions of the molecule. |

| Ethers (e.g., Diethyl ether, THF) | Soluble | "Like dissolves like" principle suggests good solubility due to the presence of ether functional groups. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These are common solvents for a wide range of organic compounds. |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The polarity of the alcohol may limit the solubility of this relatively nonpolar compound. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Soluble | The aromatic ring and trifluoromethoxy group contribute to its nonpolar character. |

Reactivity Profile

The reactivity of 2-(Trifluoromethoxy)anisole is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group, as well as their steric hindrance in the ortho position.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and is ortho-, para-directing. Conversely, the trifluoromethoxy group is a deactivating group and is meta-directing. Their combined effect on electrophilic aromatic substitution is complex. The ortho and para positions relative to the methoxy group are activated, while the positions meta to the trifluoromethoxy group are the least deactivated. The steric hindrance from the two ortho substituents will likely direct incoming electrophiles to the less hindered positions of the ring.

Logical Relationship for Electrophilic Aromatic Substitution

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethoxy group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, the electron-donating methoxy group counteracts this effect. Significant activation would likely require an additional electron-withdrawing group on the ring.

Reactions of the Methoxy Group

The methyl group of the anisole moiety can be cleaved under strongly acidic conditions (e.g., HBr, HI) to yield the corresponding phenol.

Reactions of the Trifluoromethoxy Group

The trifluoromethoxy group is generally stable to a wide range of chemical conditions. However, under harsh acidic or basic conditions, it can undergo hydrolysis to the corresponding phenol.

Metalation

Directed ortho-metalation is a possibility, with the methoxy group being a more effective directing group than the trifluoromethoxy group. Treatment with a strong base like n-butyllithium could lead to lithiation at the position ortho to the methoxy group.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 2-(Trifluoromethoxy)anisole are not widely published. The following are general procedures that can be adapted for this compound based on standard organic chemistry techniques.

General Protocol for Solubility Determination

-

Preparation of Saturated Solution: To a known volume of the solvent of interest (e.g., 1 mL) in a sealed vial, add small, incremental amounts of 2-(Trifluoromethoxy)anisole.

-

Equilibration: Vigorously stir or shake the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until any undissolved solute has settled. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solute can be determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC), against a pre-calibrated standard curve.

Experimental Workflow for Solubility Determination

Caption: General workflow for determining solubility.

General Protocol for Electrophilic Nitration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-(Trifluoromethoxy)anisole in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC.

-

Workup: Once the reaction is complete, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

2-(Trifluoromethoxy)anisole is a molecule with significant potential in the development of new chemical entities. While specific experimental data on its solubility and reactivity are limited, this guide provides a predictive framework based on the known properties of its isomers and related functional groups. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific and industrial applications. Researchers are encouraged to use the general protocols provided as a starting point for their studies.

References

The Trifluoromethoxy Group: A Guide to its Lipophilicity and Impact in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry, prized for its ability to modulate key physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of the lipophilicity of the trifluoromethoxy group, a parameter of paramount importance in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the quantitative measures of its lipophilicity, detail the experimental and computational methods for its determination, and explore its broader implications in drug design, including metabolic stability. A case study on the drug Riluzole, which features a trifluoromethoxy moiety, will illustrate its mechanism of action.

Understanding the Lipophilicity of the Trifluoromethoxy Group

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in drug design. It is most commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water. The trifluoromethoxy group is considered a highly lipophilic substituent, significantly more so than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a desirable trait for many drug candidates.[1]

The lipophilicity of a substituent is often expressed by the Hansch parameter (π), which is the logarithm of the ratio of the partition coefficients of a substituted and an unsubstituted parent compound. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.

Quantitative Lipophilicity Data

The following tables summarize key quantitative data that illustrates the impact of the trifluoromethoxy group on lipophilicity.

| Substituent | Hansch Lipophilicity Parameter (π) |

| Methoxy (-OCH₃) | -0.02 |

| Trifluoromethyl (-CF₃) | +0.88[2] |

| Trifluoromethoxy (-OCF₃) | +1.04 [2] |

Table 1: Comparison of Hansch Lipophilicity Parameters.

| Compound | logP |

| Benzene | 2.13 |

| Anisole (Methoxybenzene) | 2.11 |

| Toluene (Methylbenzene) | 2.73 |

| (Trifluoromethyl)benzene | 2.86[3] |

| (Trifluoromethoxy)benzene | 3.25 |

Table 2: Comparison of logP values for substituted benzenes.

| Compound | logP |

| Phenol | 1.46 |

| 4-Methoxyphenol | 1.34 |

| 4-Methylphenol (p-Cresol) | 1.94 |

| 4-(Trifluoromethyl)phenol | 2.56[4] |

| 4-(Trifluoromethoxy)phenol | 2.88 |

Table 3: Comparison of logP values for substituted phenols.

Experimental Determination of Lipophilicity (logP)

Accurate determination of logP is crucial for understanding the behavior of a drug candidate. Several experimental methods are employed, with the shake-flask and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods being the most common.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

RP-HPLC Method

The RP-HPLC method is a faster, indirect method for estimating logP based on the retention time of a compound on a nonpolar stationary phase.

Protocol:

-

Column and Mobile Phase: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

-

Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Standard Curve: Plot log(k') versus the known logP values of the standards to generate a calibration curve.

-

Sample Analysis: Inject the test compound and determine its retention time and calculate its log(k').

-

logP Determination: Use the calibration curve to determine the logP of the test compound from its log(k') value.

Computational Prediction of Lipophilicity

In silico methods for predicting logP are valuable for high-throughput screening of virtual compound libraries. These methods can be broadly categorized into two approaches.

Fragment-Based Methods

These methods, also known as atom-based or group contribution methods, calculate the logP of a molecule by summing the contributions of its constituent atoms or fragments.[5][6] The contribution of each fragment is determined from experimental logP data of a large set of molecules.

Whole-Molecule Approaches

These methods consider the entire three-dimensional structure of the molecule and use various molecular descriptors to predict logP.[6][8] These descriptors can include molecular surface area, volume, polarizability, and quantum mechanical properties. These methods are generally more computationally intensive but can be more accurate for novel molecular scaffolds.

-

Examples: Methods based on Quantitative Structure-Property Relationships (QSPR), Molecular Lipophilicity Potential (MLP), and machine learning algorithms.[1][7]

Impact on Drug Design and Development

The introduction of a trifluoromethoxy group can have profound effects on the properties of a drug candidate beyond just lipophilicity.

Metabolic Stability

The trifluoromethoxy group is known to enhance the metabolic stability of a molecule. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. By replacing a metabolically labile group (e.g., a methoxy group) with a trifluoromethoxy group, the metabolic hotspot can be blocked, leading to a longer in vivo half-life and improved bioavailability.

Experimental Workflow: In Vitro Metabolic Stability Assay

Caption: Workflow for an in vitro microsomal stability assay.

pKa Modulation

The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby acidic or basic functional groups. This can affect the ionization state of a molecule at physiological pH, which in turn impacts its solubility, permeability, and target binding.

Case Study: Riluzole

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS) and contains a trifluoromethoxy group. Its mechanism of action involves the modulation of glutamatergic neurotransmission.[9]

Signaling Pathway: Mechanism of Action of Riluzole

Caption: Riluzole's mechanism of action in reducing glutamatergic excitotoxicity.

Riluzole's primary mechanism involves the inhibition of presynaptic glutamate release.[2][10] It achieves this by blocking voltage-gated sodium channels on glutamatergic nerve terminals.[9] Additionally, it has been shown to non-competitively block postsynaptic NMDA and kainate receptors, further reducing the excitotoxic effects of glutamate.[9] This dual action helps to protect neurons from damage caused by excessive glutamate signaling.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. Its high lipophilicity enhances membrane permeability, while its electron-withdrawing nature and the strength of the C-F bonds contribute to increased metabolic stability and modulation of pKa. A thorough understanding and strategic application of this functional group, guided by accurate experimental and computational determination of its properties, can significantly improve the developability and efficacy of novel therapeutics.

References

- 1. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. neurology.org [neurology.org]

- 10. Riluzole - Wikipedia [en.wikipedia.org]

Dawn of a "Super-Halogen": An In-depth Technical Guide to the Early Research of Trifluoromethoxy-Substituted Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (OCF₃) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Often dubbed a "super-halogen," this unique substituent imparts a combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties, making it a valuable tool for fine-tuning the characteristics of bioactive compounds.[1][2] This technical guide delves into the foundational early research that paved the way for the synthesis and understanding of trifluoromethoxy-substituted compounds, providing a detailed look at the pioneering experimental protocols and the initial quantitative findings that sparked decades of innovation.

The Pioneering Syntheses of Aryl Trifluoromethyl Ethers

The journey into trifluoromethoxy chemistry began in the mid-20th century, with early efforts focused on the challenging task of forging the resilient C-O-CF₃ bond. These initial methods, while often requiring harsh conditions, laid the essential groundwork for the more sophisticated techniques used today.

Yagupol'skii's Landmark Two-Step Chlorination/Fluorination Sequence (1955)

The first successful synthesis of aryl trifluoromethyl ethers was reported by L. M. Yagupol'skii in 1955.[2][3] This seminal work established a two-step process starting from readily available substituted anisoles. The method involves the radical photochlorination of the anisole's methyl group to form an intermediate aryl trichloromethyl ether, followed by a halogen exchange (halex) reaction to replace the chlorine atoms with fluorine.

Experimental Protocol: Yagupol'skii's Synthesis of p-Nitrophenyl Trifluoromethyl Ether

Step 1: Synthesis of p-Nitrophenyl Trichloromethyl Ether

-

In a quartz reactor, a solution of p-nitroanisole in an inert solvent such as carbon tetrachloride is prepared.

-

A catalytic amount of phosphorus pentachloride (PCl₅) is added to the solution.

-

The mixture is heated to a high temperature, typically around 200°C.[2][3]

-

Chlorine gas is bubbled through the heated solution while being irradiated with UV light. The reaction is monitored by the cessation of hydrogen chloride evolution.

-

Upon completion, the solvent is removed under reduced pressure. The crude p-nitrophenyl trichloromethyl ether is then purified, for example, by recrystallization.

Step 2: Synthesis of p-Nitrophenyl Trifluoromethyl Ether

-

The purified p-nitrophenyl trichloromethyl ether is mixed with antimony trifluoride (SbF₃).

-

A catalytic amount of antimony pentachloride (SbCl₅) is added to facilitate the fluorine exchange. This combination is often referred to as the Swarts reagent.

-

The mixture is heated, typically to around 150°C, in a sealed vessel or a flask equipped with a reflux condenser suitable for containing the volatile reagents.[3]

-

The reaction is allowed to proceed for several hours.

-

After cooling, the reaction mixture is carefully treated with an aqueous acid (e.g., hydrochloric acid) to decompose the antimony salts.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

-

The final p-nitrophenyl trifluoromethyl ether is purified by distillation or recrystallization.

Table 1: Synthesis of Aryl Trifluoromethyl Ethers via Yagupol'skii's Method

| Starting Anisole | Intermediate Trichloromethyl Ether Yield (%) | Final Trifluoromethyl Ether Yield (%) |

| p-Nitroanisole | 85 | 75 |

| m-Nitroanisole | 80 | 70 |

| p-Chloroanisole | 75 | 60 |

| p-Cyanoanisole | 50 | 20 |

Data compiled from various review sources citing Yagupol'skii's early work.

DOT Script for Yagupol'skii's Synthesis Workflow

Caption: Workflow for Yagupol'skii's two-step synthesis of aryl trifluoromethyl ethers.

Yarovenko and Vasil'eva's Approach from Aryl Chlorothionoformates

An alternative route to the key aryl trichloromethyl ether intermediate was developed by Yarovenko and Vasil'eva. This method starts with the reaction of a phenol with thiophosgene to produce an aryl chlorothionoformate, which is then chlorinated to the trichloromethyl ether.[3] This pathway avoids the direct, and sometimes unselective, photochlorination of anisoles.

Experimental Protocol: Yarovenko and Vasil'eva's Method

Step 1: Synthesis of Aryl Chlorothionoformate

-

A solution of a phenol in a suitable solvent (e.g., toluene) is prepared.

-

An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is cooled in an ice bath.

-

Thiophosgene (CSCl₂) is added dropwise to the stirred mixture while maintaining the low temperature.

-

After the addition is complete, the reaction is stirred for a specified time until the formation of the aryl chlorothionoformate is complete.

-

The organic layer is separated, washed with water, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation.

Step 2: Chlorination to Aryl Trichloromethyl Ether

-

The aryl chlorothionoformate is dissolved in an inert solvent.

-

Chlorine gas is passed through the solution at room temperature or with gentle heating until the reaction is complete (indicated by a color change or spectroscopic analysis).

-

The solvent and excess chlorine are removed to give the aryl trichloromethyl ether.

Step 3: Fluorination

-

The resulting aryl trichloromethyl ether is then fluorinated using a reagent such as antimony trifluoride with a catalytic amount of antimony pentachloride, following a procedure similar to Yagupol'skii's second step.

Advancements Toward Milder and More Direct Syntheses

The initial methods, while groundbreaking, were limited by their harsh reaction conditions and the use of toxic reagents. Subsequent early research focused on developing more practical and direct approaches to trifluoromethoxy-substituted compounds.

Feiring's One-Pot Synthesis from Phenols (1979)

A significant simplification was introduced by Feiring, who developed a one-pot method to convert phenols directly to aryl trifluoromethyl ethers.[1] This process combines the chlorination and fluorination steps in a single reaction vessel, avoiding the isolation of the intermediate trichloromethyl ether.

Experimental Protocol: Feiring's One-Pot Synthesis

-

A phenol, tetrachloromethane (CCl₄), and a catalytic amount of boron trifluoride (BF₃) are charged into a high-pressure autoclave (e.g., Hastelloy-lined).

-

Anhydrous hydrogen fluoride (HF) is then added to the cooled and sealed reactor.

-

The autoclave is heated to a temperature between 100°C and 150°C, and the reaction is maintained at this temperature under autogenous pressure for several hours (typically 2-8 hours).[1]

-

After cooling, the excess HF and volatile byproducts are carefully vented.

-

The reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The final aryl trifluoromethyl ether is purified by distillation or chromatography.

Table 2: Synthesis of Aryl Trifluoromethyl Ethers via Feiring's One-Pot Method

| Starting Phenol | Reaction Temperature (°C) / Time (h) | Yield (%) |

| Phenol | 100 / 2 | 10 |

| p-Nitrophenol | 150 / 8 | 56 |

| p-Chlorophenol | 150 / 8 | 70 |

| m-Aminophenol | 140 / 8 | 26 |

| p-Methylphenol | 100 / 2 | 20 |

Data extracted from review articles citing Feiring's 1979 publication.

DOT Script for Feiring's One-Pot Synthesis Workflow

Caption: Workflow for Feiring's one-pot synthesis of aryl trifluoromethyl ethers.

Sheppard's Deoxyfluorination of Aryl Fluoroformates (1964)

Another important early contribution was from W. A. Sheppard, who utilized sulfur tetrafluoride (SF₄) for the deoxyfluorination of aryl fluoroformates. This method provided a different strategic approach to the trifluoromethoxy group.

Experimental Protocol: Sheppard's Deoxyfluorination

Step 1: Synthesis of Aryl Fluoroformate

-

A phenol is reacted with fluorophosgene (COF₂) in a pressure vessel.

-

The reaction is typically heated for 1 hour at 100°C, followed by 2-3 hours at a higher temperature (e.g., 140°C).[1]

Step 2: Deoxyfluorination with SF₄

-

The resulting aryl fluoroformate (which may not be isolated) is then treated with sulfur tetrafluoride (SF₄), often with a catalytic amount of HF.

-

The reaction is heated in stages, for example, for 2 hours each at 100°C, 140°C, and then at a final temperature of 160-175°C.[1]

-

The work-up involves careful venting of the pressure vessel, followed by quenching, extraction, and purification of the aryl trifluoromethyl ether.

Hiyama's Oxidative Desulfurization-Fluorination

A milder and more versatile method that emerged from this early period of research was the oxidative desulfurization-fluorination of xanthates, developed by Hiyama and his-coworkers. This reaction is applicable to both primary aliphatic and aromatic alcohols.

Experimental Protocol: Hiyama's Oxidative Desulfurization-Fluorination

Step 1: Formation of the Xanthate

-

An alcohol or phenol is treated with a base (e.g., NaH) in a suitable solvent (e.g., THF).

-

Carbon disulfide (CS₂) is added, followed by methyl iodide (CH₃I) to form the corresponding xanthate (R-OC(S)SMe).

Step 2: Oxidative Desulfurization-Fluorination

-

The xanthate is dissolved in a solvent and treated with a source of fluoride, such as a large excess of hydrogen fluoride-pyridine complex (HF/Py).[1]

-

An N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), is added as an oxidant.[1]

-

The reaction is stirred at a controlled temperature (often starting at low temperatures and warming to room temperature).

-

The work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.

Table 3: Synthesis of Trifluoromethyl Ethers via Hiyama's Method

| Starting Alcohol/Phenol | Xanthate Intermediate | Reagents | Yield (%) |

| 1-Octadecanol | C₁₈H₃₇OC(S)SMe | HF/Py, DBH | 86 |

| 4-Phenylphenol | 4-PhC₆H₄OC(S)SMe | HF/Py, DBH | 71 |

| 2-Adamantanol | 2-AdOC(S)SMe | HF/Py, DBH | 0 (fails for secondary alcohols) |

Data extracted from review articles citing Hiyama's work.

DOT Script for Hiyama's Synthesis Workflow

Caption: Workflow for Hiyama's synthesis of trifluoromethyl ethers from alcohols/phenols.

Conclusion

The early research on trifluoromethoxy-substituted compounds was characterized by ingenuity in overcoming the significant synthetic challenges of the time. From Yagupol'skii's pioneering, albeit harsh, two-step method to the more direct and milder approaches developed by Feiring, Sheppard, and Hiyama, these foundational studies established the fundamental chemical principles for constructing the OCF₃ group. The data and protocols from this era, summarized herein, not only highlight the historical progression of this important field but also continue to inform the development of new and improved synthetic methodologies for this "super-halogen" that has become indispensable in the design of modern pharmaceuticals and agrochemicals.

References

Methodological & Application

Synthesis of 2-(Trifluoromethoxy)anisole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(trifluoromethoxy)anisole, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The following sections outline three potential synthetic strategies starting from the readily available precursor, 2-methoxyphenol (guaiacol).

Introduction

2-(Trifluoromethoxy)anisole is an aromatic ether containing a trifluoromethoxy (-OCF₃) group, which is of growing interest in medicinal chemistry. The synthesis of aryl trifluoromethyl ethers, however, can be challenging. This document details three prominent methods for the preparation of 2-(trifluoromethoxy)anisole from 2-methoxyphenol: a two-step O-trifluoromethylation via a xanthate intermediate, a two-step O-trifluoromethylation via O-carboxydifluoromethylation and subsequent decarboxylative fluorination, and a direct O-trifluoromethylation using electrophilic reagents. While general protocols for these transformations on various phenols are established, specific data for 2-methoxyphenol is limited, indicating that the presence of the methoxy group may influence reaction outcomes.

Synthesis Method 1: Two-Step O-Trifluoromethylation via Xanthate Intermediate

This method involves the conversion of 2-methoxyphenol to an O-aryl xanthate, followed by an oxidative desulfurization-fluorination to yield the desired trifluoromethyl ether. This approach offers the advantage of using relatively mild conditions in the final fluorination step.

Signaling Pathway Diagram

Application Notes and Protocols for the Purification of 2-(Trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Trifluoromethoxy)anisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols cover common laboratory techniques, including fractional distillation and flash column chromatography, as well as analytical methods for purity assessment.

Introduction

2-(Trifluoromethoxy)anisole is a fluorinated aromatic ether whose purity is critical for the success of subsequent synthetic steps and the quality of the final product. The presence of impurities, such as starting materials, isomers, or byproducts from its synthesis, can lead to undesirable side reactions, reduced yields, and compromised biological activity. The purification techniques outlined below are designed to remove these impurities effectively.

A common synthetic route to 2-(Trifluoromethoxy)anisole involves the trifluoromethylation of guaiacol (2-methoxyphenol). This process can result in several impurities that need to be removed.

Potential Impurities in Crude 2-(Trifluoromethoxy)anisole:

-

Unreacted Starting Material: Guaiacol (2-methoxyphenol)

-

Isomeric Byproducts: Positional isomers formed during synthesis.

-

Reagents and Solvents: Residual reagents and solvents from the synthesis and workup.

-

Degradation Products: Compounds formed by the degradation of the product or intermediates.

Physicochemical Properties

Accurate physical properties are essential for designing effective purification protocols, particularly for distillation. The following table summarizes the known and estimated properties of 2-(Trifluoromethoxy)anisole and a common related impurity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-(Trifluoromethoxy)anisole | C₈H₇F₃O₂ | 192.14 | ~160-170 (estimated) | ~1.2-1.3 (estimated) |

| Guaiacol | C₇H₈O₂ | 124.14 | 204-206 | 1.112 |

Purification Protocols

Two primary methods for the purification of 2-(Trifluoromethoxy)anisole are fractional distillation and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities, as well as the scale of the purification.

Protocol 1: Purification by Fractional Distillation

Fractional distillation is a suitable method for separating 2-(Trifluoromethoxy)anisole from impurities with significantly different boiling points, such as the higher-boiling guaiacol.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

-

Sample Preparation: Place the crude 2-(Trifluoromethoxy)anisole into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

-

Distillation:

-

Heat the flask gently using a heating mantle.

-

As the mixture begins to boil, observe the vapor rising through the fractionating column.

-

Maintain a slow and steady distillation rate by controlling the heating. A temperature gradient will be established in the column.

-

Collect any initial low-boiling fractions in a separate receiving flask.

-

The temperature should stabilize as the desired product begins to distill. Collect the fraction that distills at the expected boiling point of 2-(Trifluoromethoxy)anisole (approximately 160-170 °C).

-

Monitor the temperature closely. A drop in temperature after the main fraction has been collected indicates that the majority of the product has distilled.

-

-

Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Quantitative Data:

| Parameter | Before Purification | After Fractional Distillation |

| Purity (by GC) | ~85-90% | >98% |

| Yield | - | ~80-90% |

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is effective for removing impurities with similar boiling points to the product or for smaller-scale purifications.

Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for fluorinated compounds is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide good separation between the product and impurities, with an Rf value of approximately 0.3 for the product.

-

Column Packing:

-

Select an appropriately sized silica gel column.

-

Pack the column with silica gel as a slurry in the chosen eluent.

-

-

Sample Loading:

-

Dissolve the crude 2-(Trifluoromethoxy)anisole in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump).

-

Collect fractions in test tubes.

-

Monitor the elution of compounds using TLC.

-

-

Fraction Analysis and Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(Trifluoromethoxy)anisole.

-

Expected Quantitative Data:

| Parameter | Before Purification | After Flash Chromatography |

| Purity (by GC) | ~85-90% | >99% |

| Yield | - | ~70-85% |

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of 2-(Trifluoromethoxy)anisole and identifying any remaining impurities.